molecular formula C7H16N2O2S B2938856 3,3-Dimethyl-1-methylsulfonylpiperazine CAS No. 141923-89-9

3,3-Dimethyl-1-methylsulfonylpiperazine

Cat. No. B2938856
Key on ui cas rn: 141923-89-9
M. Wt: 192.28
InChI Key: XGPSKFQWNTUFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A mixture of 2,2-dimethylpiperazine-1-carboxylic acid tert-butyl ester (1.0 g, 4.60 mmol) and NEt3 (1.3 mL, 9.34 mmol) in DCM (11 mL) was cooled to 0° C. before the drop wise addition of a solution of methanesulfonyl chloride (580 mg, 5.00 mmol) in DCM (2 mL). The resulting mixture was warmed to r.t. and allowed to stir for 30 min before H2O was added. The organic phase was dried (phase separator) and concentrated in vacuo. The resulting residue was dissolved in DCM (10 mL) and TFA (2 mL) was added. The resulting mixture was allowed to stir at r.t. for 30 min then concentrated in vacuo. The resulting residue was partitioned between DCM and sat. aq. NaHCO3 and the aqueous phase was loaded onto an Isolute® SCX-2 cartridge which was washed with H2O and MeOH. The product was eluted with 2M NH3/MeOH affording the title compound (800 mg, 90%). LCMS (method A): RT 0.29 min [M+H]+ 193.3
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][C:9]1([CH3:15])[CH3:14])=O)(C)(C)C.CCN(CC)CC.[CH3:23][S:24](Cl)(=[O:26])=[O:25].O>C(Cl)Cl>[CH3:14][C:9]1([CH3:15])[NH:8][CH2:13][CH2:12][N:11]([S:24]([CH3:23])(=[O:26])=[O:25])[CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)(C)C
Name
Quantity
1.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DCM (10 mL)
ADDITION
Type
ADDITION
Details
TFA (2 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between DCM and sat. aq. NaHCO3
WASH
Type
WASH
Details
was washed with H2O and MeOH
WASH
Type
WASH
Details
The product was eluted with 2M NH3/MeOH affording the title compound (800 mg, 90%)
CUSTOM
Type
CUSTOM
Details
RT 0.29 min [M+H]+ 193.3
Duration
0.29 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(CN(CCN1)S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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